molecular formula C18H26O4 B1325958 Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate CAS No. 898757-48-7

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate

Cat. No.: B1325958
CAS No.: 898757-48-7
M. Wt: 306.4 g/mol
InChI Key: NNYDNDIHIRTHDT-UHFFFAOYSA-N
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Description

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxyphenyl group attached to an oxooctanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate typically involves the esterification of 8-(2-ethoxyphenyl)-8-oxooctanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: The major product is 8-(2-ethoxyphenyl)-8-oxooctanoic acid.

    Reduction: The major product is 8-(2-ethoxyphenyl)-8-hydroxyoctanoate.

    Substitution: The products vary depending on the nucleophile used but generally include derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active 8-(2-ethoxyphenyl)-8-oxooctanoic acid, which can then interact with enzymes or receptors to exert its effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth.

Comparison with Similar Compounds

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate can be compared with other esters and oxooctanoate derivatives:

    Ethyl 8-oxooctanoate: Lacks the ethoxyphenyl group, making it less complex and potentially less active in biological systems.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its reactivity and biological activity.

    8-(2-ethoxyphenyl)-8-oxooctanoic acid: The free acid form, which may have different solubility and reactivity compared to the ester.

The uniqueness of this compound lies in its specific structure, which combines the properties of both the ethoxyphenyl and oxooctanoate moieties, potentially leading to unique chemical and biological activities.

Properties

IUPAC Name

ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-3-21-17-13-10-9-11-15(17)16(19)12-7-5-6-8-14-18(20)22-4-2/h9-11,13H,3-8,12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYDNDIHIRTHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645779
Record name Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-48-7
Record name Ethyl 2-ethoxy-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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